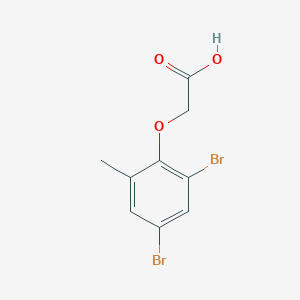

2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Übersicht

Beschreibung

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methyl group attached to a phenoxyacetic acid structure. It is primarily used in research and development settings, particularly in the field of organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid typically involves the bromination of 6-methylphenol followed by etherification and subsequent carboxylation. The general synthetic route can be summarized as follows:

Bromination: 6-methylphenol is brominated using bromine in the presence of a suitable catalyst to yield 2,4-dibromo-6-methylphenol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dibromo-6-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetic acids, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

- 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is structurally related to phenoxyacetic acid herbicides, which are widely used in agriculture for weed control. Its potential as a herbicide lies in its ability to mimic plant growth hormones (auxins), leading to uncontrolled growth and eventual death of target weeds. Research indicates that derivatives of phenoxyacetic acids can be effective in controlling a broad spectrum of annual and perennial weeds .

Environmental Impact Studies

- The compound has been studied for its environmental persistence and effects on non-target species. Analytical methods have been developed for detecting phenoxyacetic acid herbicides in water sources, highlighting the need for monitoring these compounds due to their potential ecological impacts .

Medicinal Chemistry Applications

Selective PPAR Modulation

- Recent research has identified compounds similar to this compound as selective PPARδ modulators. These compounds show promise in treating metabolic disorders such as Type 2 diabetes and dyslipidemia by enhancing fatty acid oxidation and improving lipid profiles in vivo . The modulation of PPARδ pathways could lead to novel therapeutic strategies for managing metabolic syndromes.

Synthesis of Bioactive Molecules

- This compound serves as an intermediate in the synthesis of various bioactive molecules. Its brominated structure allows for further chemical modifications, which can lead to the development of new pharmaceuticals with enhanced efficacy against diseases .

Synthetic Organic Chemistry Applications

Intermediate in Organic Synthesis

- In synthetic organic chemistry, this compound is utilized as a key intermediate for synthesizing more complex organic compounds. Its functional groups facilitate various reactions such as nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis .

Research and Development

- The compound's unique structure has led to its use in research aimed at developing new synthetic methodologies. Studies focus on optimizing reaction conditions to improve yield and selectivity when using this compound as a starting material .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Herbicide Efficacy | Agricultural Use | Demonstrated effectiveness against common weed species with minimal impact on crop yield. |

| PPARδ Modulation Research | Medicinal Chemistry | Showed significant improvements in lipid metabolism in diabetic models, suggesting potential for drug development. |

| Synthesis Optimization | Organic Chemistry | Improved yield of target compounds through novel reaction pathways involving this compound. |

Wirkmechanismus

The mechanism of action of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets, depending on its application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,4-Dichloro-6-methylphenoxy)acetic acid

- 2-(2,4-Difluoro-6-methylphenoxy)acetic acid

- 2-(2,4-Diiodo-6-methylphenoxy)acetic acid

Uniqueness

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens .

Biologische Aktivität

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly in pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : 6-methylphenol is brominated to yield 2,4-dibromo-6-methylphenol.

- Etherification : The dibrominated phenol is then reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form the ether linkage, resulting in the final product.

This synthetic route allows for the introduction of bromine atoms, which significantly affect the compound's reactivity and biological activity compared to other halogenated analogs .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Properties : The compound has been shown to disrupt bacterial cell walls and inhibit essential enzymes, contributing to its antimicrobial efficacy.

- Anticancer Activity : Research indicates that it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Studies

-

Antimicrobial Efficacy : A study demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values were determined using a microbroth dilution method, showing effective inhibition at low concentrations .

Bacterial Strain MIC (µg/mL) E. coli 12.5 S. aureus 25 P. aeruginosa 50 - Cancer Cell Lines : In vitro studies on cancer cell lines have indicated that treatment with this compound leads to reduced viability and increased apoptosis rates. The exact pathways involved are still under investigation, but preliminary data suggest involvement of the p53 signaling pathway .

Research Applications

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Research : It serves as a precursor for developing new drugs targeting microbial infections and cancer.

- Agricultural Chemistry : Investigated for potential use as a herbicide or pesticide due to its ability to inhibit specific plant growth pathways .

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| 2-(2,4-Dichloro-6-methylphenoxy)acetic acid | Chlorine | Moderate antimicrobial activity |

| 2-(2,4-Difluoro-6-methylphenoxy)acetic acid | Fluorine | Low antimicrobial activity |

| 2-(2,4-Diiodo-6-methylphenoxy)acetic acid | Iodine | Limited studies available |

The presence of bromine enhances reactivity and biological interactions compared to other halogens .

Eigenschaften

IUPAC Name |

2-(2,4-dibromo-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPBJJDXODEHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283154 | |

| Record name | 2-(2,4-dibromo-6-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-62-6 | |

| Record name | 7250-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dibromo-6-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.